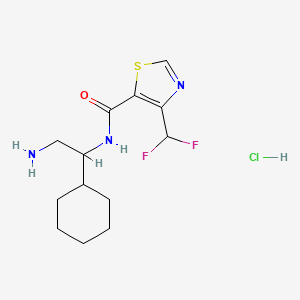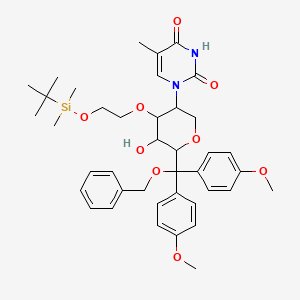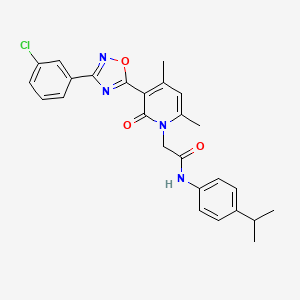
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also referred to as NSC-338947 and has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of cell death, making NSC-338947 a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, this compound has also been shown to have antioxidant activity and to be a potent inhibitor of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as for testing the efficacy of new cancer therapies. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for use in experiments.
Direcciones Futuras
There are a number of future directions for research on N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide. One area of focus is the development of new cancer therapies based on this compound, either alone or in combination with other drugs. Additionally, there is interest in exploring the potential applications of NSC-338947 in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential targets for drug development.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide involves the reaction of N-methyl-3-(methylsulfamoyl)benzamide with cyanomethyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide has been extensively studied for its potential applications in drug discovery and development. In particular, this compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, NSC-338947 has been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs to treat a variety of diseases.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-methyl-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-13-18(16,17)10-5-3-4-9(8-10)11(15)14(2)7-6-12/h3-5,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHYEFSFKFCDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)


![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)
![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)

![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)
![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)
